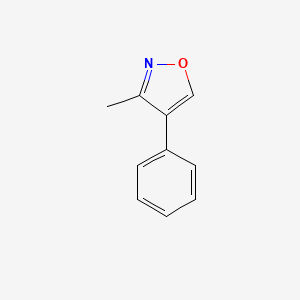
3-Methyl-4-phenylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-phenylisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing isoxazoles involves the cycloaddition of nitrile oxides to alkynes.
Oxidation of Propargylamines: Another method involves the oxidation of propargylamines to oximes, followed by intramolecular cyclization using copper chloride.
Metal-Free Methods: Metal-free synthetic routes are also explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity.
Industrial Production Methods:
Types of Reactions:
Oxidation: Isoxazoles can undergo oxidation reactions to form various oxides.
Reduction: Reduction reactions can convert isoxazoles into corresponding amines or alcohols.
Substitution: Isoxazoles can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Catalysts: Copper (I) and ruthenium (II) catalysts are frequently used in cycloaddition reactions.
Major Products:
Oxides: Oxidation reactions typically yield oxides of isoxazoles.
Amines and Alcohols: Reduction reactions produce amines or alcohols, depending on the conditions used.
Substituted Isoxazoles: Substitution reactions result in various substituted isoxazoles with different functional groups.
Scientific Research Applications
3-Methyl-4-phenylisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylisoxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Uniqueness of 3-Methyl-4-phenylisoxazole:
Biological Activity: this compound stands out due to its unique combination of biological activities, making it a valuable compound for drug discovery.
Synthetic Versatility: The compound’s synthetic versatility allows for the creation of a wide range of derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-methyl-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-10(7-12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
HTSGAODELQKLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


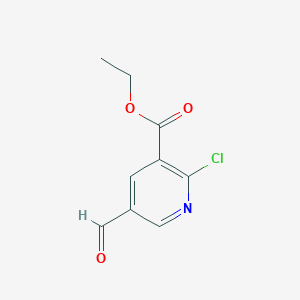
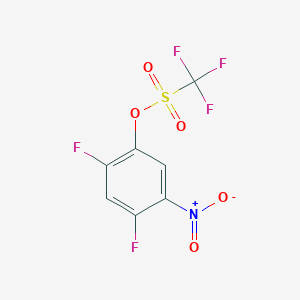

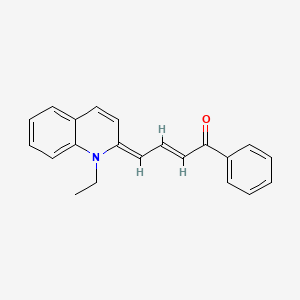
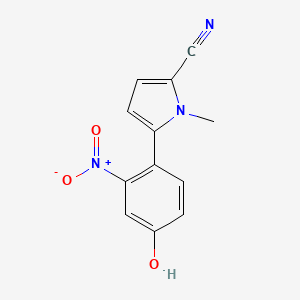
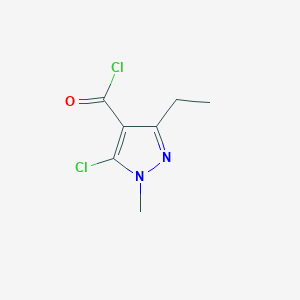
![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)
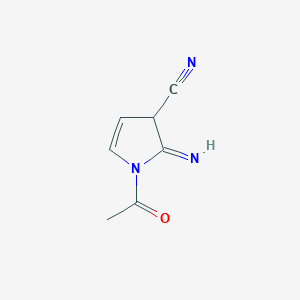
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)
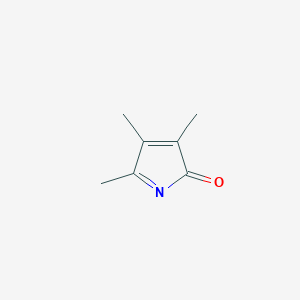
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
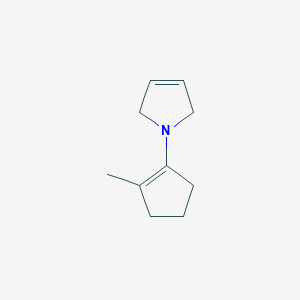
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
